molecular formula C12H6Br4O B1530860 2,2',3,4'-Tetrabromodiphenyl ether CAS No. 446254-18-8

2,2',3,4'-Tetrabromodiphenyl ether

Cat. No.: B1530860
CAS No.: 446254-18-8
M. Wt: 485.79 g/mol
InChI Key: HQDQKPAHIDGGMH-UHFFFAOYSA-N
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Description

2,2',3,4'-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2,2’,3,4’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the immune system, specifically macrophages . It has been shown to impair macrophage and basophil activities .

Mode of Action

BDE-47 interacts with its targets by modulating the intracellular expression of microRNAs . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .

Biochemical Pathways

BDE-47 affects several biochemical pathways. It modulates the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses, with particular reference to M1/M2 differentiation . It also induces some epigenetic effects in M (LPS) THP-1 cells .

Pharmacokinetics

It is known that bde-47 is a persistent pollutant that can be found throughout the environment . It is also known to bioaccumulate, indicating that it may have significant persistence in biological systems .

Result of Action

The action of BDE-47 results in a perturbation of the innate immune response at different levels . It modulates the intracellular expression of microRNAs and interferes with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . This can lead to an exacerbated pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with BDE-47 . Additionally, BDE-47 is a persistent pollutant that is widely distributed in the environment, including in soil, dust, biota, and even human tissues . This widespread environmental presence can influence its action and effects.

Biochemical Analysis

Biochemical Properties

BDE-47 can interact with various biomolecules, including enzymes and proteins, and can modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Cellular Effects

BDE-47 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can impair macrophage and basophil activities . It also influences cell function by modulating the intracellular expression of miRNAs and interfering with the biogenesis, cargo content, and functional activity of small extracellular vesicles (sEVs) .

Molecular Mechanism

At the molecular level, BDE-47 exerts its effects through various mechanisms. It can induce some epigenetic effects in cells, modulating the expression of a set of intracellular miRNAs . It can also interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BDE-47 can change over time. For example, it has been shown that short-term exposure to low-dose BDE-47 may have adverse effects on semen quality and spermatogenesis in adult male mice .

Dosage Effects in Animal Models

The effects of BDE-47 vary with different dosages in animal models. For instance, low doses (0.2 mg/kg body weight) of BDE-47 induce long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver and increase circulating triglycerides in blood, while moderated doses (≥1 mg/kg body weight) produce opposite long-lasting effects .

Metabolic Pathways

BDE-47 is involved in various metabolic pathways. For example, it has been shown to disrupt the eye and bone development of zebrafish larvae based on both transcriptomic and morphological evidences .

Subcellular Localization

It is known that BDE-47 can interfere with the biogenesis of small extracellular vesicles (sEVs), which play a crucial role in intercellular communication .

Properties

IUPAC Name

1,2-dibromo-3-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDQKPAHIDGGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879868
Record name BDE-42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-18-8
Record name 2,2',3,4'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P153P43XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the hydroxylated form of BDE-47, specifically 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47), interact with the thyroid system?

A1: Research suggests that 3-OH-BDE-47 can interfere with the thyroid system by binding to thyroid hormone receptors (TRs). A study demonstrated that 3-OH-BDE-47 effectively inhibited the binding of triiodothyronine (T3) to TRs. This competitive binding suggests that 3-OH-BDE-47 might disrupt normal thyroid hormone signaling. [, ]

Q2: What structural features of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) are important for their thyroid hormone-disrupting activities?

A2: Studies indicate that the presence and position of the hydroxyl group on the BDE molecule play a crucial role in its ability to interact with TRs. For instance, 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 3-OH-BDE-47, both possessing a hydroxyl group at the 4- or 3- position, demonstrated significant inhibition of T3 binding to TRs. Conversely, BDE-47 without a hydroxyl group did not exhibit this effect. These findings suggest that the hydroxyl group at specific positions is crucial for the thyroid hormone-disrupting activity of OH-PBDEs. [, ]

Q3: Beyond thyroid disruption, do OH-PBDEs exhibit other endocrine disrupting activities?

A3: Yes, some OH-PBDEs have shown potential to interact with estrogen receptors. While 3-OH-BDE-47's estrogenic activity was not investigated in the provided research, other hydroxylated PBDEs like 4'-hydroxy-2,2',4-tribromodiphenyl ether (4'-OH-BDE-17) and 3'-hydroxy-2,4-dibromodiphenyl ether (3'-OH-BDE-7) displayed estrogenic activity in cell-based assays. [, ] This finding suggests that OH-PBDEs, including metabolites of BDE-47, may have multiple endocrine disrupting effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.